molecular formula C23H28IN3O5S B1672030 Iodoglibenclamide CAS No. 16789-77-8

Iodoglibenclamide

Cat. No.: B1672030
CAS No.: 16789-77-8
M. Wt: 585.5 g/mol
InChI Key: XUABXVPVVXNKND-UHFFFAOYSA-N
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Description

Iodoglibenclamide is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a sulfonyl group, and an iodo-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodoglibenclamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the iodination of the methoxybenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Iodoglibenclamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include

Properties

CAS No.

16789-77-8

Molecular Formula

C23H28IN3O5S

Molecular Weight

585.5 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

XUABXVPVVXNKND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

125I-iodoglibenclamide
iodoglibenclamide
LY 285110
LY-285110
N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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